molecular formula C15H10N2O3 B3027750 9-Methoxycanthin-6-one N-oxide CAS No. 137739-74-3

9-Methoxycanthin-6-one N-oxide

Cat. No.: B3027750
CAS No.: 137739-74-3
M. Wt: 266.25 g/mol
InChI Key: IADUHWGVUSHTRQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

9-Methoxycanthin-6-one N-oxide, also known as 9-Methoxycanthin-6-one, is an indole alkaloid . It has been found to exhibit cytotoxic activity towards various human cancer cell lines . The primary targets of this compound are cancer cells, particularly ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It affects the expressions of apoptotic-related proteins, including pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This interaction results in changes in the cell’s normal functions, leading to cell death.

Biochemical Pathways

The compound affects several biochemical pathways. It influences the expressions of proteins involved in apoptosis, such as PKM, ANXA2, LGAL3, HNRNP1A1, PRDX3, and GAPDH . Other proteins like acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by 9-Methoxycanthin-6-one .

Pharmacokinetics

In terms of bioavailability, 9-Methoxycanthin-6-one exhibits good solubility in methanol, making it suitable for formulation in certain pharmaceutical products . Its polyunsaturated nature also suggests potential benefits in the context of oxidative stress and inflammation .

Result of Action

The molecular and cellular effects of 9-Methoxycanthin-6-one’s action include the induction of apoptosis in a concentration-dependent manner . This leads to the death of cancer cells, thereby exhibiting its anti-cancer activities .

Action Environment

Several factors can influence the action, efficacy, and stability of 9-Methoxycanthin-6-one. For instance, the compound’s production in callus cultures is affected by different medium compositions and physical factors . A higher production of 9-Methoxycanthin-6-one is obtained from callus cultured in ¾ MS basal media . At fructose of 2% (w/v), the production of 9-Methoxycanthin-6-one is promoted to gain the highest yield, compared to other carbon sources tested . The addition of 2.0-mg·L −1 dicamba also increases 9-Methoxycanthin-6-one production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxycanthin-6-one N-oxide can be achieved through several methods. One common approach involves the oxidation of 9-methoxycanthin-6-one using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically requires an organic solvent like dichloromethane and is carried out at room temperature.

Industrial Production Methods: Industrial production of this compound often involves the use of plant cell culture technology. For instance, callus cultures of Eurycoma longifolia Jack have been employed to produce this compound . This method offers advantages such as consistent yield, independence from geographical and seasonal variations, and the ability to produce high-value secondary metabolites.

Chemical Reactions Analysis

Types of Reactions: 9-Methoxycanthin-6-one N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it back to 9-methoxycanthin-6-one.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Properties

IUPAC Name

13-methoxy-6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-20-9-2-3-10-11-6-7-16(19)12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUHWGVUSHTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.